2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4O5/c1-7-13(15)14(20(22)23)18-19(7)6-12(21)17-9-5-10(24-2)8(16)4-11(9)25-3/h4-5H,6H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKRWIRFZTZFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H14BrN4O4
- Molecular Weight : 396.19 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromine atom and a nitro group, along with an acetamide moiety linked to a chlorinated dimethoxyphenyl group.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to the target compound have shown significant cytotoxic effects against various cancer cell lines:
These results suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. The target compound's structural components may contribute to its ability to inhibit pro-inflammatory cytokines:
| Activity Type | Mechanism | Reference |
|---|---|---|
| TNF-α Inhibition | Up to 85% at 10 µM concentration compared to standard drug dexamethasone | |
| IL-6 Inhibition | Significant reduction at similar concentrations |
Such activities suggest that this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored, showing effectiveness against various bacterial strains:
| Microorganism | Activity (µg/mL) | Reference |
|---|---|---|
| E. coli | Inhibition at 40 µg/mL | |
| Bacillus subtilis | Effective against multiple strains with significant inhibition rates |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their pharmacological profiles:
- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity across different cell lines. The findings demonstrated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could be exploited for drug design .
- Mechanistic Insights : Research has indicated that some pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, with IC50 values as low as . This highlights the potential for developing targeted therapies based on the structural features of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
